molecular formula C13H25BO2 B6210912 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246916-35-6

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6210912
CAS RN: 2246916-35-6
M. Wt: 224.1
InChI Key:
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Description

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as the compound) is a highly versatile compound used in a variety of scientific research applications. It is a boron-containing compound that can be used in a range of synthetic reactions, and can be used to study the mechanism of action of a variety of biochemical and physiological processes.

Scientific Research Applications

The compound has a variety of scientific research applications. It can be used to study the mechanism of action of biochemical and physiological processes, as well as to synthesize a variety of compounds. It has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. It has also been used to study the mechanism of action of enzymes, as well as to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of the compound is not well understood. However, it is thought to be involved in a variety of biochemical and physiological processes. It is believed to interact with enzymes and proteins, and to be involved in the regulation of cellular processes. It is also thought to be involved in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and dyes.
Biochemical and Physiological Effects
The compound has been found to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of enzymes, proteins, and cellular processes. It has also been found to be involved in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and dyes. It has also been found to be involved in the regulation of gene expression, and in the regulation of cell division and growth.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. It is also relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if not handled properly.

Future Directions

The compound has a wide range of potential future applications. It could be used to study the mechanism of action of enzymes and proteins, as well as to study the structure and function of proteins. It could also be used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes. Additionally, it could be used to study the regulation of gene expression, and to study the regulation of cell division and growth. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

The compound can be synthesized from a variety of starting materials, including ethyl bromide, ethyl acetate, and ethyl alcohol. The reaction is a nucleophilic substitution reaction, in which ethyl bromide is reacted with a strong base such as sodium hydroxide. The resulting product is a boron-containing compound, which can then be reacted with ethyl acetate and ethyl alcohol to form the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-ethylpent-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3-ethylpent-1-ene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Add 3-ethylpent-1-ene to a reaction flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction flask", "Add the palladium catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

2246916-35-6

Product Name

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H25BO2

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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